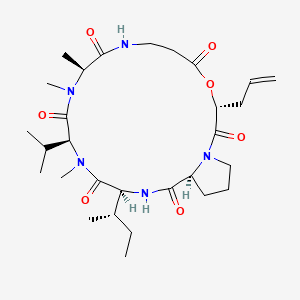

Destruxin A

Description

Properties

IUPAC Name |

(3R,10S,13S,16S,19S)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-13-propan-2-yl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H47N5O7/c1-9-12-21-27(38)34-16-11-13-20(34)26(37)31-23(18(5)10-2)28(39)33(8)24(17(3)4)29(40)32(7)19(6)25(36)30-15-14-22(35)41-21/h9,17-21,23-24H,1,10-16H2,2-8H3,(H,30,36)(H,31,37)/t18-,19-,20-,21+,23-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYSEKITPHTMJT-OCCJOITDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC=C)C)C)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC=C)C)C)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H47N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6686-70-0 | |

| Record name | Destruxin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006686700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Destruxin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESTRUXIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/255H1K2LFG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Destruxin A: A Technical Guide to its Discovery, Isolation, and Characterization from Metarhizium anisopliae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destruxin A, a prominent member of the destruxin family of mycotoxins, is a cyclic hexadepsipeptide produced by the entomopathogenic fungus Metarhizium anisopliae. First identified decades ago, this secondary metabolite has garnered significant interest due to its potent insecticidal, antiviral, and cytotoxic activities.[1][2][3] This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Metarhizium anisopliae. It details the historical context of its discovery, optimized fungal culture conditions for its production, and step-by-step experimental protocols for its extraction, purification, and characterization. Furthermore, this document summarizes key quantitative data and presents visual representations of experimental workflows and its impact on host signaling pathways to facilitate a deeper understanding for research and drug development applications.

Discovery and Historical Context

The journey of this compound discovery is intrinsically linked to the study of Metarhizium anisopliae as a biological control agent. The insecticidal properties of this fungus have been recognized for over a century, but the specific compounds responsible for its virulence remained elusive for many years. The name "destruxin" is derived from "destructor," from the fungal species Oospora destructor, where these metabolites were first isolated.[3]

Subsequent research identified Metarhizium anisopliae as a prolific producer of a range of destruxins, with this compound being one of the most abundant and biologically active congeners.[4][5] Early structural elucidation studies in the 1960s revealed the cyclic depsipeptide nature of these compounds, consisting of five amino acid residues and an α-hydroxy acid.[6][7] These pioneering efforts laid the groundwork for decades of research into the chemistry, biosynthesis, and multifaceted biological activities of this compound.

Production of this compound in Metarhizium anisopliae

The production of this compound by Metarhizium anisopliae is highly dependent on the fungal strain and culture conditions.[8][9] Optimization of media composition and fermentation parameters is crucial for maximizing yields.

Fungal Strains and Culture Media

Various strains of Metarhizium anisopliae exhibit significant differences in their ability to produce this compound.[10][11] Studies have shown that both solid and liquid fermentation can be employed for its production. Czapek Dox (CD) broth and Potato Dextrose Broth (PDB) are commonly used liquid media, often supplemented with specific nutrient sources to enhance toxin production.[8][12] For solid-state fermentation, rice has been shown to be an effective substrate.[8][13]

Quantitative Production Data

The yield of this compound can vary significantly based on the culture method and strain. The following tables summarize quantitative data from various studies.

| Culture Condition | Strain | This compound Yield (mg/100g rice) | Reference |

| Grown on rice (20 days) | V245 | 17.6 ± 0.44 | [13] |

| Grown on rice (20 days) | V275 | 9.6 ± 2.0 | [13] |

| Grown on rice (30 days) | V245 | 19.2 ± 1.6 | [13] |

| Grown on rice (30 days) | V275 | 11.2 ± 1.2 | [13] |

Table 1: this compound Production in Solid-State Fermentation

| Strain | This compound (mg/L) | Destruxin B (mg/L) | Destruxin E (mg/L) | Reference |

| ARSEF 759 | 1.8 ± 0.2 | 0.9 ± 0.1 | 1.2 ± 0.1 | [14] |

| ARSEF 2575 | 15.3 ± 1.5 | 8.2 ± 0.8 | 5.6 ± 0.5 | [14] |

Table 2: Destruxin Production in Submerged Liquid Culture (5 days)

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from Metarhizium anisopliae culture is a multi-step process involving extraction and chromatographic separation.

Extraction from Culture Broth

A common method for extracting destruxins from the culture filtrate involves liquid-liquid extraction with an organic solvent.

Protocol:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an equal volume of ethyl acetate or chloroform.

-

Shake the mixture vigorously for 10-15 minutes and allow the phases to separate.

-

Collect the organic phase containing the destruxins.

-

Repeat the extraction process two to three times to maximize recovery.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[12]

Chromatographic Purification

The crude extract, a complex mixture of different destruxins and other metabolites, requires further purification, typically achieved through a combination of chromatographic techniques.

Protocol:

-

Flash Chromatography:

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing destruxins using reverse-phase HPLC (RP-HPLC) on a C18 column.[15][16]

-

Employ a linear gradient of acetonitrile and water to achieve high-resolution separation of the different destruxin analogs.[15][16]

-

Collect the peaks corresponding to this compound based on their retention time, which can be confirmed by comparison with a known standard.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from Metarhizium anisopliae culture.

Caption: Workflow for this compound Isolation and Purification.

This compound's Impact on Host Innate Immunity

This compound has been shown to suppress the innate immune response in insects, making them more susceptible to infection.[1][2] It can interfere with the humoral immune response, which involves the production of antimicrobial peptides (AMPs).

Caption: this compound's Suppression of Insect Humoral Immunity.

Conclusion

This compound remains a molecule of significant interest for its potential applications in agriculture as a bio-insecticide and in medicine for its anti-cancer and antiviral properties.[1][17] A thorough understanding of its production, isolation, and biological activity is fundamental for harnessing its full potential. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals seeking to work with this potent mycotoxin. Further research into the biosynthetic pathways of this compound and its precise molecular targets will undoubtedly pave the way for novel applications and the development of new therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fungal peptide this compound plays a specific role in suppressing the innate immune response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of this compound on hemocytes of the domestic silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Investigations on the destruxin production of the entomopathogenic fungus Metarhizium anisopliae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Frontiers | Metabolic Conservation and Diversification of Metarhizium Species Correlate with Fungal Host-Specificity [frontiersin.org]

- 11. The role of destruxins in the pathogenicity of metarhizium anisopliae for three species of insect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thescipub.com [thescipub.com]

- 13. researchgate.net [researchgate.net]

- 14. Production of Destruxins from Metarhizium spp. Fungi in Artificial Medium and in Endophytically Colonized Cowpea Plants | PLOS One [journals.plos.org]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. This compound - LKT Labs [lktlabs.com]

Chemical structure and properties of Destruxin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin A is a cyclic hexadepsipeptide mycotoxin belonging to a larger family of related compounds known as destruxins.[1][2] First isolated from the entomopathogenic fungus Metarhizium anisopliae, it has since been identified in other fungal species.[3][4] This complex molecule has garnered significant attention within the scientific community due to its potent and diverse biological activities, which include insecticidal, anticancer, antiviral, and immunosuppressive properties.[5][6][7] The unique chemical structure of this compound underpins its multifaceted mechanisms of action, making it a subject of intense research for its potential applications in agriculture and medicine. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental methodologies associated with this compound.

Chemical Structure and Physicochemical Properties

This compound is a cyclic depsipeptide, characterized by a ring structure composed of five amino acid residues and one α-hydroxy acid.[1][2] The specific sequence and composition of these residues define its chemical identity and subsequent biological function.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₇N₅O₇ | [5] |

| Molecular Weight | 577.71 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| CAS Number | 6686-70-0 | [5] |

| Solubility | Soluble in DMSO, Acetonitrile | [5] |

| Storage | Powder: -80°C for 2 years, -20°C for 1 year. In solvent: -80°C for 6 months, -20°C for 1 month. | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings/Data | Reference |

| ¹H NMR | Complex spectrum indicative of a peptide structure with multiple chiral centers. Specific chemical shift assignments require detailed 2D NMR analysis. | [8][9] |

| ¹³C NMR | Signals corresponding to carbonyl groups, alpha-carbons of amino acids, and side-chain carbons. | [5][10][11] |

| Mass Spectrometry (ESI-MS/MS) | Produces a prominent [M+H]⁺ ion. Fragmentation patterns show characteristic neutral losses corresponding to the amino acid and hydroxy acid residues, allowing for sequence elucidation. | [7][12][13] |

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, making it a molecule of interest for various applications.

Insecticidal Activity

This compound is a potent insecticide against a wide range of insect species. Its primary mechanism of action involves the disruption of calcium ion homeostasis.[14] It is believed to act on calcium channels in the muscle cell membrane, leading to an influx of Ca²⁺ ions, which causes sustained muscle contraction, paralysis, and ultimately, death of the insect.[14]

Table 3: Insecticidal Activity of this compound

| Target Insect | Assay Type | Metric | Value | Reference |

| Plutella xylostella (Diamondback Moth) | Larval Injection | LC₅₀ (24 h) | 200 µg/mL | [15][16] |

| Spodoptera frugiperda (Fall Armyworm) Sf9 cells | Cell-based impedance sensing | ECIS₅₀ | ~20 µM | [8] |

| Lepidopteran larvae | Hemocoel Injection | LD₅₀ | < 0.1 µg/g | [17] |

| General (oral/drip treatment) | LD₅₀ | ~50 mg/L | [17] |

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines.[5][6] One of the key mechanisms underlying its anticancer activity is the induction of apoptosis through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[6][7] This pathway is crucial for cell survival and proliferation, and its inhibition triggers a cascade of events leading to programmed cell death.

Table 4: Anticancer Activity of this compound

| Cell Line | Cancer Type | Metric | Value (µM) | Incubation Time (h) | Reference |

| HCT116 | Colon Cancer | IC₅₀ | 6.14 | 48 | [6] |

| P388 | Leukemia | - | 16 µg/mL (antiproliferative) | 48 | [5] |

| KB-3-1 | Cervical Cancer | IC₅₀ | Micromolar range | 48 | [6][7] |

| A549 | Lung Cancer | IC₅₀ | Micromolar range | 48 | [6][7] |

| CaCo-2 | Colorectal Adenocarcinoma | IC₅₀ | Micromolar range | 48 | [6][7] |

Immunosuppressive Activity

This compound has been shown to suppress the innate immune response in insects, such as Drosophila melanogaster.[5][14] It achieves this by downregulating the expression of antimicrobial peptides (AMPs), which are key components of the humoral immune system. This immunosuppressive activity is mediated through the inhibition of the Immune Deficiency (IMD) signaling pathway.[14]

Signaling Pathways and Experimental Workflows

The multifaceted biological activities of this compound are a result of its interaction with several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions and a typical experimental workflow for its isolation and purification.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Isolation and Purification of this compound from Metarhizium anisopliae

This protocol is a generalized procedure based on common methods described in the literature.[1][2][3][6]

1. Fungal Culture and Fermentation:

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth supplemented with peptone) with a high-yielding strain of Metarhizium anisopliae.

-

Incubate the culture in a rotary shaker at approximately 25-28°C for 10-14 days.

2. Extraction:

-

Separate the fungal biomass from the culture broth by filtration or centrifugation.

-

Mix the culture filtrate with an equal volume of acetonitrile and a salt solution (e.g., 5% NaCl) to facilitate phase separation.[1][12]

-

Vigorously shake the mixture and allow the layers to separate.

-

Collect the upper organic layer containing the destruxins.

3. Crystallization/Lyophilization:

-

Concentrate the organic extract under reduced pressure.

-

Lyophilize the concentrated extract to obtain a crude crystalline powder of destruxins.[1][12]

4. HPLC Purification:

-

Dissolve the crude extract in a suitable solvent (e.g., acetonitrile).

-

Perform semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column.[1][2]

-

Employ a gradient elution system, typically with a mobile phase consisting of water and acetonitrile, both often containing a small amount of an ion-pairing agent like formic acid to improve peak shape. A common gradient might run from 10% to 100% acetonitrile over 20-30 minutes.[2]

-

Monitor the elution profile at a suitable wavelength (e.g., 215 nm) and collect the fractions corresponding to the this compound peak.

5. Analysis and Characterization:

-

Analyze the collected fractions using analytical HPLC to confirm purity.

-

Characterize the purified this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and structure.[10][12][13]

Assessment of Cytotoxicity using the MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound on a cancer cell line (e.g., A549) using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[18]

1. Cell Seeding:

-

Culture A549 cells in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[19]

2. Treatment with this compound:

-

Prepare a series of dilutions of this compound in the cell culture medium.

-

Replace the old medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

4. Solubilization of Formazan:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for a few minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Insect Bioassay for Insecticidal Activity

This protocol describes a general method for assessing the insecticidal activity of this compound against lepidopteran larvae, such as Plutella xylostella or Galleria mellonella.[20][21]

1. Insect Rearing:

-

Rear the target insect larvae on a suitable artificial diet or their natural host plant under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, and a specific photoperiod).

2. Preparation of this compound Solutions:

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., a saline solution with a small amount of a surfactant to aid in solubility).

3. Application of this compound:

-

Injection Method: For systemic toxicity assessment, inject a small, precise volume (e.g., 1-2 µL) of the this compound solution into the hemocoel of each larva using a microinjector. A control group should be injected with the solvent only.[16]

-

Topical Application: Apply a small droplet of the this compound solution to the dorsal surface of the thorax of each larva.

-

Dietary Incorporation: Incorporate the this compound into the artificial diet at various concentrations.

4. Observation and Data Collection:

-

Place the treated larvae individually in containers with a food source.

-

Monitor the larvae at regular intervals (e.g., 12, 24, 48, and 72 hours) for signs of toxicity, such as paralysis, cessation of feeding, and mortality.

-

Record the number of dead larvae at each time point for each concentration.

5. Data Analysis:

-

Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.

-

Determine the LC₅₀ (lethal concentration 50) or LD₅₀ (lethal dose 50) value using probit analysis or other appropriate statistical methods.

Conclusion

This compound stands out as a natural compound with a remarkable range of biological activities. Its potent insecticidal properties, coupled with promising anticancer and immunosuppressive effects, make it a valuable lead compound for the development of novel biopesticides and therapeutic agents. The detailed understanding of its chemical structure, properties, and mechanisms of action, as outlined in this guide, is crucial for harnessing its full potential. Further research into its specific molecular targets and the optimization of its synthesis and delivery will undoubtedly pave the way for its practical application in various scientific and industrial fields. This technical guide serves as a foundational resource for researchers and professionals dedicated to exploring the fascinating world of this compound and its derivatives.

References

- 1. tandfonline.com [tandfonline.com]

- 2. scielo.br [scielo.br]

- 3. thescipub.com [thescipub.com]

- 4. Interaction of this compound with Three Silkworm Proteins: BmCRT, BmDPP3, and BmPDIA5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mass spectrometry as a tool for the selective profiling of destruxins; their first identification in Lecanicillium longisporum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. web.pdx.edu [web.pdx.edu]

- 10. The Metarhizium anisopliae Toxin, this compound, Interacts with the SEC23A and TEME214 Proteins of Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of destruxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 13. Rapid screening of destruxins by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fungal peptide this compound plays a specific role in suppressing the innate immune response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transcript and Protein Profiling Analysis of the this compound-Induced Response in Larvae of Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transcript and Protein Profiling Analysis of the this compound-Induced Response in Larvae of Plutella xylostella | PLOS One [journals.plos.org]

- 17. Inhibition of Akt phosphorylation attenuates resistance to TNF-α cytotoxic effects in MCF-7 cells, but not in their doxorubicin resistant derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. texaschildrens.org [texaschildrens.org]

- 19. mdpi.com [mdpi.com]

- 20. Quantification of fungal growth and this compound during infection of Galleria mellonella larvae by Metarhizium brunneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The entomopathogenic fungus Metarhizium robertsii communicates with the insect host Galleria mellonella during infection - PMC [pmc.ncbi.nlm.nih.gov]

Destruxin A: A Technical Overview of its Molecular Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destruxin A, a cyclic hexadepsipeptide produced by the entomopathogenic fungus Metarhizium anisopliae, has garnered significant interest for its potent insecticidal, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, including its molecular formula and CAS number. It further delves into the mechanisms underlying its biological activities, supported by experimental data and detailed protocols. Key signaling pathways affected by this compound are elucidated through structured diagrams, offering a visual representation of its mode of action.

Core Molecular and Chemical Properties

This compound is a well-characterized mycotoxin with the following molecular identifiers and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₇N₅O₇ | [1][2][3][4] |

| CAS Number | 6686-70-0 | [1][2][3][4] |

| Molecular Weight | 577.71 g/mol | [1][2][4] |

| Appearance | Powder | [3] |

| Solubility | Soluble in Acetonitrile, DMF, DMSO | [3] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological effects, primarily centered around its insecticidal, immunosuppressive, and anticancer activities. The underlying mechanisms are multifaceted, often involving the disruption of cellular homeostasis and key signaling pathways.

Insecticidal Activity

The insecticidal properties of this compound are a primary focus of research. It acts as a potent toxin to a variety of insect species.

Mechanism of Action:

The insecticidal action of this compound is largely attributed to its ability to disrupt calcium homeostasis in insect cells. This disruption leads to a cascade of events culminating in paralysis and death.

-

Calcium Channel Modulation: this compound is known to affect calcium channels in insect muscle and nerve cells, leading to an influx of Ca²⁺ ions.[5] This uncontrolled increase in intracellular calcium disrupts normal cellular functions.

-

Mitochondrial Dysfunction: The overload of cytosolic calcium can lead to mitochondrial damage, impairing energy production and triggering apoptotic pathways.

-

Immune Suppression: this compound can suppress the insect's innate immune system, making it more susceptible to fungal infection and other pathogens.[6][7] It achieves this by reducing the expression of antimicrobial peptides.[6][7]

Experimental Workflow: Assessing Insecticidal Activity

References

- 1. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jrmds.in [jrmds.in]

- 6. Apoptotic toxicity of destruxin B in human non-Hodgkin lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound on hemocytes of the domestic silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

Destruxin A: A Multifaceted Toxin Targeting Insect Cellular Machinery

A Technical Guide on its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Destruxin A (DA), a cyclic hexadepsipeptide mycotoxin produced by the entomopathogenic fungus Metarhizium spp., exhibits potent insecticidal activity through a multi-targeted mechanism of action. This technical guide provides an in-depth analysis of the cellular and molecular processes affected by this compound in insect cells. By disrupting fundamental cellular functions, including cytoskeletal integrity, ion homeostasis, protein synthesis and transport, and inducing programmed cell death, this compound presents a compelling case for its potential as a bio-insecticide. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved, offering a comprehensive resource for researchers in entomology, toxicology, and drug discovery.

Core Cellular Targets and Pathophysiological Effects

This compound orchestrates a systemic collapse of cellular function in insects by engaging with a multitude of intracellular targets. Electron microscopy studies have revealed that DA inflicts significant damage to the cytoskeleton and various organelles, leading to a disruption of cell adhesion and motility, ultimately culminating in cell death[1][2]. The toxin's impact is not confined to a single pathway but rather a cascade of events that overwhelm the cell's homeostatic mechanisms.

Cytoskeletal Disruption and Morphological Changes

One of the most prominent effects of this compound is the alteration of insect cell morphology. Treatment with DA leads to a significant reduction in cell microvilli, pronounced cell surface shrinkage, and even perforation[1]. These changes are indicative of underlying damage to the cytoskeleton, which is crucial for maintaining cell shape, motility, and intracellular transport. Specifically, DA has been shown to affect the morphology and cytoskeleton of plasmatocytes, inhibiting their adhesion and diffusion capabilities[3][4]. This disruption of immune cells like plasmatocytes is a key aspect of DA's ability to suppress the insect's innate immune system[3][4][5].

Disruption of Ion Homeostasis: The Role of Calcium

This compound significantly perturbs intracellular calcium (Ca²⁺) homeostasis, a critical signaling mechanism in numerous cellular processes. Studies have demonstrated that DA induces an immediate influx of Ca²⁺ into insect hemocytes[6][7]. This effect appears to be independent of conventional Ca²⁺ channels, as it is not inhibited by channel blockers like 2-aminoethoxydiphenyl borane (2-APB) and U73122[6][7]. In contrast to the rapid influx in hemocytes, a slower, more moderate increase in intracellular Ca²⁺ is observed in SL-1 cells[6][7]. This disruption of calcium balance is thought to contribute to the tetanic paralysis observed in insects injected with DA, which is caused by sustained muscle contraction[8]. Furthermore, Destruxin E, a related compound, has been shown to cause a late but significant calcium influx in lepidopteran cell lines after 30 minutes of exposure[9].

Induction of Apoptosis via the Mitochondrial Pathway

A significant body of evidence points to the induction of apoptosis, or programmed cell death, as a key mechanism of this compound's cytotoxicity. While much of the detailed molecular work has been conducted with the related Destruxin B in human cancer cells, the findings are highly relevant to its effects on insect cells. Destruxin B has been shown to induce apoptosis through a Bcl-2 family-dependent mitochondrial pathway[10][11][12]. This involves the upregulation of pro-apoptotic proteins like PUMA and the downregulation of anti-apoptotic proteins such as Mcl-1[10][12]. A critical step in this pathway is the translocation of Bax from the cytosol to the mitochondrial membrane, which leads to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3[10][11]. The activation of these caspases executes the apoptotic program, leading to cell death[11]. The observation of nuclear consolidation and cytoplasmic degradation in DA-treated Bm12 cells is consistent with an apoptotic phenotype[2].

Molecular Interactions and Signaling Pathways

Recent research has begun to identify the specific molecular binding partners of this compound, providing a more detailed picture of its mechanism of action. These interactions disrupt crucial cellular processes, including protein transport and immune signaling.

Binding to a Diverse Range of Cellular Proteins

Using techniques such as drug affinity response target stability (DARTS), researchers have identified numerous candidate DA-binding proteins in insect cells[1][2]. In one study, 149 candidate proteins were isolated from Bm12 cells, with 80 confirmed to interact with DA with affinity coefficients (KD) ranging from 24 to 469 μM[1][2]. These binding partners are functionally diverse and are involved in:

Interference with Protein Transport and ER Function

This compound has been shown to interact with proteins involved in the secretory pathway, specifically those located in the endoplasmic reticulum. Two such proteins identified in Bombyx mori are the transmembrane protein 214 (BmTMEM214) and the protein transport protein SEC23A (BmSEC23)[5][13]. DA binds to both BmTMEM214 and BmSEC23 with high affinity (KD values of 0.286 μM and 0.291 μM, respectively)[5][13]. SEC23A is a component of the COPII complex, which is essential for forming transport vesicles from the ER[13]. By binding to BmSEC23, DA can interfere with the interaction between BmSEC23 and BmSEC13, another COPII component, thereby disrupting the transport of proteins from the ER to the Golgi apparatus[5]. This interference with ER function can lead to ER stress, which is a known trigger for apoptosis[13].

Suppression of the Innate Immune Response

A key aspect of this compound's efficacy as an insecticidal agent is its ability to suppress the host's innate immune system[5]. DA has been shown to reduce the expression of various antimicrobial peptides, which are crucial components of the humoral immune response in insects[14]. One of the primary targets in this process is hemocytin, an important immune factor in the hemolymph of silkworms[15]. DA binds strongly to hemocytin and inhibits its-mediated hemocyte aggregation[15]. It achieves this by disrupting the interaction between hemocytin, actin A3, and gelsolin, which in turn prevents the proper formation of vesicles required for hemocytin storage and secretion[15]. By crippling this key immune surveillance mechanism, this compound facilitates the proliferation of the invading fungus.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound on insect cells.

Table 1: Cytotoxicity of this compound on Insect Cell Lines

| Cell Line | Assay | Incubation Time (h) | IC50 (μg/mL) | Reference |

| Spodoptera litura SL-1 | MTT | 24 | 17.86 | [16] |

| Spodoptera litura SL-1 | MTT | 48 | 7.80 | [16] |

Table 2: Binding Affinities of this compound to Target Proteins

| Protein | Organism | Method | KD (μM) | Reference |

| 80 Candidate Proteins | Bombyx mori (Bm12 cells) | Surface Plasmon Resonance | 24 - 469 | [1][2] |

| BmTEME214 | Bombyx mori | Bio-layer Interferometry | 0.286 | [5][13] |

| BmSEC23 | Bombyx mori | Bio-layer Interferometry | 0.291 | [5][13] |

| Hemocytin and 47 other proteins | Bombyx mori (hemolymph) | Not Specified | 2 - 420 | [15] |

| BmPPI | Bombyx mori | Bio-layer Interferometry | 1980 | [17] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Insect Cell Culture

-

Cell Lines:

-

Culture Medium:

-

Culture Conditions: Cells are typically maintained in a constant-temperature incubator at 27°C[1][2][13]. Logarithmic-phase cells are used for experiments[1][2].

Identification of this compound Binding Proteins (DARTS)

The Drug Affinity Response Target Stability (DARTS) method is employed to identify potential protein targets of this compound[1][5].

-

Cell Lysis and Protein Extraction: Total cellular protein is extracted from the insect cell line of interest (e.g., Bm12 cells)[1][2].

-

DA Treatment: The protein lysate is divided into a control group and a DA-treated group.

-

Protease Digestion: Both groups are subjected to limited proteolysis using a protease such as pronase. Proteins that bind to DA are expected to be more resistant to digestion.

-

SDS-PAGE Analysis: The digested protein samples are separated by SDS-PAGE. Differential bands between the control and DA-treated lanes are excised.

-

Mass Spectrometry: The proteins in the excised bands are identified by mass spectrometry[1].

Analysis of Protein-Ligand Interactions (Bio-layer Interferometry - BLI)

BLI is used to quantify the binding affinity between this compound and its target proteins[5][13][18].

-

Protein Immobilization: The purified target protein (e.g., BmTEME214, BmSEC23) with a His-tag is immobilized on a biosensor[13][18].

-

Association: Serial dilutions of this compound are flowed over the biosensor, and the association is measured in real-time.

-

Dissociation: A buffer solution is flowed over the biosensor to measure the dissociation of DA from the protein.

-

Data Analysis: The association and dissociation data are used to calculate the binding affinity constant (KD)[13][18].

In-Cell Protein-Protein Interaction Analysis (Insect Two-Hybrid - I2H)

The I2H system is used to investigate how this compound affects protein-protein interactions within insect cells (e.g., Sf9 cells)[5][13][18].

-

Vector Construction: The genes for the two interacting proteins are cloned into separate I2H vectors, one containing a DNA-binding domain (DBD) and the other an activation domain (AD). A reporter gene (e.g., luciferase) is also used[13][18].

-

Co-transfection: The I2H vectors are co-transfected into Sf9 cells[13][18].

-

DA Treatment: The transfected cells are treated with various concentrations of this compound.

-

Reporter Gene Assay: The activity of the reporter gene is measured. An increase or decrease in reporter activity indicates that DA enhances or inhibits the interaction between the two proteins of interest, respectively[5].

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Signaling Pathways

Caption: Overview of this compound's multifaceted mechanism of action in insect cells.

Experimental Workflows

Caption: Key experimental workflows for studying this compound's molecular interactions.

Conclusion and Future Directions

This compound employs a sophisticated and multifaceted strategy to induce cytotoxicity in insect cells. Its ability to disrupt the cytoskeleton, interfere with calcium signaling, inhibit protein transport, and trigger apoptosis, all while suppressing the host's immune response, makes it a highly effective insecticidal agent. The identification of specific protein targets such as hemocytin, BmTMEM214, and BmSEC23 has provided crucial insights into its molecular mechanisms.

For drug development professionals, this compound and its analogues represent a promising class of natural compounds for the development of novel bio-insecticides. Future research should focus on:

-

Identifying the full spectrum of this compound binding proteins in a wider range of insect pests.

-

Elucidating the precise molecular details of how DA binding to its targets leads to the observed cellular effects.

-

Investigating potential synergistic effects of this compound with other insecticidal compounds or entomopathogens.

-

Exploring structure-activity relationships to design more potent and selective Destruxin analogues.

A deeper understanding of the intricate mechanisms of this compound will undoubtedly pave the way for innovative and sustainable pest management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Binding proteins of this compound from Metarhizium against insect cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Effects of this compound on hemocytes of the domestic silkworm, Bombyx mori [frontiersin.org]

- 4. Effects of this compound on hemocytes of the domestic silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of destruxins on free calcium and hydrogen ions in insect hemocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effects of destruxins, cyclic depsipeptide mycotoxins, on calcium balance and phosphorylation of intracellular proteins in lepidopteran cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. The Metarhizium anisopliae Toxin, this compound, Interacts with the SEC23A and TEME214 Proteins of Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fungal peptide this compound plays a specific role in suppressing the innate immune response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound inhibits the hemocytin-mediated hemolymph immunity of host insects to facilitate Metarhizium infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effects of this compound on Silkworm's Immunophilins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Destruxin A: A Technical Guide to its Function as a Vacuolar-ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably Metarhizium anisopliae. Among these, Destruxin A has garnered significant scientific interest due to its potent biological activities, including its role as an inhibitor of the Vacuolar-type H+-ATPase (V-ATPase). This technical guide provides an in-depth overview of this compound's mechanism of action as a V-ATPase inhibitor, its impact on cellular signaling pathways, and detailed experimental protocols for its study. The information presented herein is intended to be a valuable resource for researchers in the fields of cell biology, oncology, and drug discovery.

This compound and V-ATPase Inhibition: Mechanism and Kinetics

This compound exerts its cellular effects primarily through the inhibition of V-ATPase, a multi-subunit enzyme responsible for pumping protons across membranes. This process is crucial for the acidification of various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus.

Mechanism of Action: The precise binding site of this compound on the V-ATPase complex is not yet fully elucidated. However, kinetic studies on the related compound, Destruxin B, have shown that it acts as an uncompetitive inhibitor of V-ATPase[1][2]. This mode of inhibition suggests that Destruxin B binds to the enzyme-substrate (V-ATPase-ATP) complex, rather than the free enzyme[3][4][5]. This binding event likely induces a conformational change that prevents the completion of the catalytic cycle and proton translocation. Given the structural similarity, it is plausible that this compound follows a similar uncompetitive inhibition mechanism.

Quantitative Data: Inhibitory Potency

The inhibitory potency of Destruxins against V-ATPase and their cytotoxic effects on various cancer cell lines have been documented. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this activity.

| Compound | Target/Cell Line | IC50 Value | Reference |

| This compound | V-ATPase (Saccharomyces cerevisiae) | Low micromolar | [6] |

| Destruxin B | V-ATPase (Saccharomyces cerevisiae) | Low micromolar | [6] |

| Destruxin E | V-ATPase (Saccharomyces cerevisiae) | Low micromolar | [6] |

| This compound | HCT116 (Colon Cancer) | Micromolar range | [7][8] |

| Destruxin B | HCT116 (Colon Cancer) | Micromolar range | [7][8] |

| Destruxin E | HCT116 (Colon Cancer) | Nanomolar range | [7][8] |

| Destruxin E | KB-3-1 (Cervical Cancer) | 0.05 µM | [6] |

| Destruxin E | A549 (Lung Cancer) | 0.22 µM | [6] |

| Destruxin B | HT-29 (Colon Cancer) | Time and dose-dependent inhibition | [9] |

Cellular Consequences of V-ATPase Inhibition by this compound

The inhibition of V-ATPase by this compound disrupts the pH homeostasis of intracellular organelles, leading to a cascade of downstream cellular events, including the modulation of critical signaling pathways involved in cell survival, proliferation, and death.

Signaling Pathways Affected by this compound

Destruxin B, a close analog of this compound, has been shown to induce apoptosis in human non-small cell lung cancer cells through the intrinsic mitochondrial pathway[10]. This process is characterized by the activation of caspase-2, -3, and -9, an increase in the pro-apoptotic protein PUMA, and a decrease in the anti-apoptotic protein Mcl-1[10]. Furthermore, Destruxin B promotes the translocation of Bax from the cytosol to the mitochondrial membrane, a key step in mitochondrial outer membrane permeabilization and subsequent apoptosis[10].

Studies have indicated that the cytotoxic effects of Destruxins are associated with the inhibition of the phosphoinositide-3-kinase (PI3K)/Akt pathway[7][8]. V-ATPase is known to be essential for the activation of mTORC1 at the lysosomal surface[11][12]. By inhibiting V-ATPase, this compound can disrupt the assembly and activity of the mTORC1 complex, thereby inhibiting downstream signaling that promotes cell growth and proliferation.

The role of V-ATPase in autophagy is complex. While lysosomal acidification is crucial for the final degradation step of autophagy (autolysosome function), some studies suggest that V-ATPase dysfunction can, under certain conditions, lead to an increase in basal autophagy flux[13]. This compound, by inhibiting V-ATPase and thus lysosomal acidification, is expected to block the degradation of autophagic cargo, leading to an accumulation of autophagosomes. This disruption of autophagic flux can contribute to cellular stress and eventual cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound as a V-ATPase inhibitor.

V-ATPase Activity Assay (Malachite Green Method)

This protocol is adapted from general malachite green-based ATPase assays[14].

Objective: To determine the in vitro inhibitory effect of this compound on V-ATPase activity by measuring the release of inorganic phosphate (Pi).

Materials:

-

Purified or enriched V-ATPase enzyme preparation

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 5 mM MgCl2, 50 mM KCl, 1 mM DTT, 0.003% C12E8

-

ATP solution (100 mM)

-

Malachite Green Reagent:

-

Solution A: 0.045% (w/v) Malachite Green in water

-

Solution B: 4.2% (w/v) Ammonium Molybdate in 4 N HCl

-

Solution C: 34% (w/v) Sodium Citrate

-

Working Reagent: Mix 100 volumes of Solution A with 25 volumes of Solution B, and add 1 volume of Triton X-100. On the day of use, add 1 volume of Solution C to 100 volumes of the A/B/Triton mixture.

-

-

Phosphate Standard (e.g., KH2PO4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a phosphate standard curve (0 to 40 µM) in the assay buffer.

-

In a 96-well plate, add 10 µL of various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO).

-

Add 70 µL of assay buffer containing the V-ATPase preparation to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of ATP solution (final concentration, e.g., 5 mM).

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 50 µL of the Malachite Green Working Reagent.

-

Incubate at room temperature for 15-20 minutes to allow color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the amount of Pi released using the standard curve and determine the percent inhibition for each this compound concentration to calculate the IC50 value.

Measurement of Lysosomal pH

This protocol is based on the use of fluorescent pH-sensitive dyes[15][16][17].

Objective: To measure the effect of this compound on lysosomal pH in living cells.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

This compound

-

LysoSensor™ Green DND-189 or FITC-Dextran

-

Live-cell imaging buffer (e.g., HBSS)

-

Nigericin and Monensin (for calibration)

-

Calibration buffers (with a range of known pH values, e.g., pH 4.5 to 7.5)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells on glass-bottom dishes or in a multi-well plate and allow them to adhere overnight.

-

Load the cells with the pH-sensitive probe. For LysoSensor, incubate with 1 µM LysoSensor Green DND-189 for 30 minutes at 37°C. For FITC-Dextran, incubate with 1 mg/mL for 1-2 hours, followed by a chase period in probe-free medium for at least 1 hour to ensure localization to lysosomes.

-

Wash the cells with live-cell imaging buffer.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-4 hours).

-

Acquire fluorescence images using a fluorescence microscope or analyze the fluorescence intensity by flow cytometry.

-

For Calibration: At the end of the experiment, incubate the cells in calibration buffers of known pH containing ionophores (e.g., 10 µM nigericin and 10 µM monensin) to equilibrate the intracellular and extracellular pH.

-

Measure the fluorescence intensity at each pH to generate a standard curve.

-

Use the standard curve to convert the fluorescence intensity of the experimental samples to lysosomal pH values.

Assessment of Apoptosis by Western Blot

This protocol outlines the detection of key apoptotic markers by Western blotting[18].

Objective: To determine if this compound induces apoptosis by detecting the cleavage of caspases and changes in Bcl-2 family protein expression.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-PUMA, anti-Mcl-1, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound (e.g., 1-20 µM) for various time points (e.g., 24, 48 hours)[19].

-

Harvest and lyse the cells in lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine changes in protein expression or cleavage.

Quantification of Autophagic Flux

This protocol is based on the LC3 turnover assay[20][21][22][23][24].

Objective: To measure the effect of this compound on autophagic flux by monitoring the levels of LC3-II.

Materials:

-

Cell line of interest

-

This compound

-

Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

Western blot materials (as described in section 3.3)

-

Primary antibody against LC3 and a loading control

Procedure:

-

Seed cells and treat with this compound at the desired concentration.

-

In a parallel set of wells, co-treat the cells with this compound and an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the this compound treatment period.

-

Harvest the cells and perform Western blotting as described in section 3.3.

-

Probe the membrane with an anti-LC3 antibody. Both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form) will be detected.

-

Analysis: Autophagic flux is determined by comparing the amount of LC3-II in cells treated with this compound alone versus those co-treated with the autophagy inhibitor. An increase in LC3-II levels in the presence of the inhibitor indicates active autophagic flux. If this compound blocks autophagic degradation, the difference in LC3-II levels between samples with and without the inhibitor will be reduced.

Conclusion

This compound is a potent inhibitor of V-ATPase, a fundamental enzyme in maintaining cellular homeostasis. Its ability to disrupt organellar acidification triggers a cascade of cellular events, including the induction of apoptosis and the modulation of key signaling pathways like PI3K/Akt/mTOR. These multifaceted effects make this compound a compelling molecule for further investigation, particularly in the context of anticancer drug development. The experimental protocols provided in this guide offer a framework for researchers to explore the intricate mechanisms of this compound and to unlock its full therapeutic potential. Further research is warranted to fully elucidate its binding site on the V-ATPase and to comprehensively map its impact on cellular signaling networks.

References

- 1. Effects of efrapeptin and destruxin, metabolites of entomogenous fungi, on the hydrolytic activity of a vacuolar type ATPase identified on the brush border membrane vesicles of Galleria mellonella midgut and on plant membrane bound hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of efrapeptin and destruxin, metabolites of entomogenous fungi, on the hydrolytic activity of vacuolar type ATPase identified on the brush border membrane vesicles of Galleria mellonella midgut and on plant membrane bound hydrolytic enzymes : Rothamsted Research [repository.rothamsted.ac.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. google.com [google.com]

- 5. Uncompetitive inhibition - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Destruxins: fungal-derived cyclohexadepsipeptides with multifaceted anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Destruxins: Fungal-derived Cyclohexadepsipeptides with Multifaceted Anticancer and Antiangiogenic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. mTORC1 senses lysosomal amino acids through an inside-out mechanism that requires the vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of TFEB and V-ATPases by mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanical inhibition of isolated Vo from V/A-ATPase for proton conductance | eLife [elifesciences.org]

- 14. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of Lysosomal pH by Flow Cytometry Using FITC-Dextran Loaded Cells | Springer Nature Experiments [experiments.springernature.com]

- 17. Measuring lysosomal pH by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. researchgate.net [researchgate.net]

- 20. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]

- 22. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]

- 23. Measurement of autophagic flux in humans: an optimized method for blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Measuring autophagosome flux - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Destruxin A in Suppressing Innate Immune Responses

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Destruxin A (DA), a cyclic hexadepsipeptide mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae, is a potent bioactive compound with a range of activities, including insecticidal, antiviral, and phytotoxic effects.[1][2] Emerging research has increasingly highlighted its significant immunosuppressive properties, particularly against the innate immune system of insects. This document provides a comprehensive technical overview of the mechanisms by which this compound suppresses innate immunity, focusing on its molecular targets and its effects on key signaling pathways. We present quantitative data on its binding affinities, detail the experimental protocols used to elucidate its functions, and provide visual diagrams of its modes of action and the workflows used to study them. This guide is intended to serve as a resource for researchers investigating novel immunosuppressants and for professionals in drug development exploring new therapeutic avenues.

Introduction to this compound

Destruxins are a class of non-ribosomal secondary metabolites secreted by various fungi, with this compound being a prominent and highly active analogue.[3] Structurally, it is a hexa-cyclodepsipeptide.[3] While its insecticidal properties have been known for some time, the specific molecular mechanisms underlying its ability to counteract host immune defenses are a subject of ongoing investigation.[4] DA's ability to compromise the host's innate immunity is a key factor in the virulence of its producing fungus, M. anisopliae.[1] Understanding these mechanisms provides insight into fungal pathogenesis and reveals DA as a potential candidate for developing new immunosuppressive agents.[5]

Mechanisms of Innate Immune Suppression by this compound

This compound employs a multi-targeted strategy to dismantle the host's innate immune response. Its effects are not limited to a single pathway but involve the disruption of several critical cellular and humoral immune processes, primarily studied in insect models like Drosophila melanogaster and Bombyx mori.

Inhibition of Humoral Immunity and Antimicrobial Peptide (AMP) Production

A primary defense mechanism in insects is the rapid production of antimicrobial peptides (AMPs) in response to infection. This compound has been shown to specifically suppress this humoral immune response.

-

Downregulation of AMP Genes: In Drosophila melanogaster, injection of this compound leads to the reduced expression of various AMP genes, which are crucial for combating pathogens.[1]

-

IMD Pathway Suppression: This suppression is linked to the IMD (Immune deficiency) pathway, a key signaling cascade in insects that is responsible for inducing AMPs in response to Gram-negative bacteria.[1][6] Flies co-injected with a non-lethal dose of DA and Escherichia coli exhibit increased mortality and higher bacterial loads. This effect can be reversed by ectopically activating components of the IMD pathway, confirming it as a critical target of DA's immunosuppressive action.[1]

Disruption of Hemocyte-Mediated Immunity

Hemocytes are the primary immune cells in insects, analogous to mammalian macrophages, and are responsible for cellular immune responses like phagocytosis and encapsulation. This compound directly targets these cells, impairing their function.

-

Binding to Hemocytin: DA binds strongly to hemocytin, a crucial immune factor in silkworm hemolymph, disrupting its function.[4]

-

Inhibition of Hemocyte Aggregation: This binding leads to a significant inhibitory effect on hemocytin-mediated hemocyte aggregation, a process vital for wound healing and pathogen sequestration.[4]

-

Cytoskeletal Damage: DA alters the morphology and cytoskeleton of hemocytes, which disrupts essential functions like adhesion, diffusion, phagocytosis, and encapsulation.[5][7] It achieves this by interacting with key cytoskeletal proteins, including actin, alpha-actinin, and alpha-tubulin.[7]

Interference with Core Cellular Processes

Beyond direct immune pathways, this compound targets fundamental cellular machinery, leading to a broader state of immunosuppression.

-

Inhibition of Protein Synthesis: DA binds to multiple aminoacyl tRNA synthetases (ARSs), the enzymes responsible for charging tRNAs with amino acids. This interaction suggests that DA impedes general protein synthesis, which would be particularly detrimental for the rapid production of immune-related proteins needed to mount an effective defense.[3]

-

Interaction with Immunophilins: DA interacts with peptidyl-prolyl cis-trans isomerase (BmPPI), an immunophilin, in a manner that may be analogous to the immunosuppressant drug Cyclosporine A.[6] This could interfere with the proper splicing of pre-mRNA for immune-related genes, such as the NF-κB homolog BmRelish.[6]

-

Disruption of Protein Transport: DA binds to SEC23A, a core component of the COPII complex, which is essential for transporting proteins from the endoplasmic reticulum to the Golgi apparatus.[8] This could further disrupt the secretion of immune effectors.

Quantitative Data on this compound Interactions

The following tables summarize the quantitative data from various studies, detailing the binding affinities and effective concentrations of this compound.

Table 1: Binding Affinities (KD) of this compound with Target Proteins

| Target Protein | Host Organism | Method | Binding Affinity (KD) | Reference(s) |

| Hemocytin | Bombyx mori | Not Specified | 2 - 420 µM (range for 48 proteins) | [4] |

| Aminoacyl tRNA Synthetases (ARSs) | Bombyx mori | BLI | 100 - 1000 µM | [3] |

| Peptidyl-prolyl Isomerase (BmPPI) | Bombyx mori | BLI | 1.98 mM (1980 µM) | [6] |

| Human PPIA (HsPPIA) | Homo sapiens | BLI | 2.22 mM (2220 µM) | [6] |

| Transmembrane Protein 214 (BmTMEM214) | Bombyx mori | BLI | 0.286 µM | [8] |

| Protein Transport Protein SEC23A (BmSEC23A) | Bombyx mori | BLI | 0.291 µM | [8] |

| Various Candidate Proteins (80 total) | Bombyx mori | SPR | 24 - 469 µM | [7] |

BLI: Biolayer Interferometry; SPR: Surface Plasmon Resonance.

Table 2: Effective Concentrations of this compound in Experimental Systems

| Experimental System | Effect | Concentration / Dose | Reference(s) |

| Drosophila melanogaster (in vivo) | Specific inhibition of humoral immune response | 86 µM (single injection) | [9] |

| Bombyx mori BmPPI Interaction (in vitro) | Lowest effective dose influencing protein interaction | 0.35 µM (0.2 mg/L) | [6] |

| BmTMEM214–BmSEC13L Interaction (in vitro) | Inhibition | 0.02 - 2 mg/L | [8] |

| BmTMEM214–BmSEC13L Interaction (in vitro) | Activation | 0.0002 - 0.002 mg/L | [8] |

| BmSEC23–BmSEC13 Interaction (in vitro) | Significant Inhibition | ≥ 0.2 µg/mL | [8] |

| Lepidopteran Larvae (in vivo) | LD₅₀ | < 0.1 µg/g (by injection) | [7] |

Visualizing this compound's Mechanism and Study

The following diagrams illustrate the key pathways and experimental workflows discussed.

Caption: Multi-target mechanism of this compound in suppressing innate immunity.

Caption: Inhibition of the insect IMD pathway by this compound.

Caption: Experimental workflow for identifying this compound binding proteins.

Key Experimental Protocols

The following methodologies are central to the investigation of this compound's immunosuppressive effects.

Protocol for Identifying Protein Targets using DARTS

Drug Affinity Responsive Target Stability (DARTS) is used to identify potential protein targets of a small molecule.[6][7]

-

Cell Culture and Treatment: Culture Bombyx mori Bm12 cells in Grace's insect medium supplemented with 10% fetal bovine serum at 27°C. Treat logarithmic-phase cells with a predetermined concentration of this compound or a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer to obtain total protein extracts.

-

Protease Digestion: Add a protease (e.g., pronase) to the protein lysates from both DA-treated and control groups. The principle is that DA-bound proteins will be more resistant to proteolytic degradation.

-

Reaction Quenching: Stop the digestion at various time points by adding a protease inhibitor or by heat inactivation.

-

SDS-PAGE and Analysis: Run the digested samples on an SDS-PAGE gel. Excise protein bands that are present or more prominent in the DA-treated lanes compared to the control lanes.

-

Mass Spectrometry: Identify the proteins in the excised bands using LC-MS/MS analysis.

Protocol for Validating Binding Affinity using Biolayer Interferometry (BLI)

BLI is a label-free technology for measuring biomolecular interactions in real-time.[3][6][8]

-

Protein Expression and Purification: Express and purify the candidate target proteins identified via DARTS or other methods (e.g., BmPPI, ARSs) using recombinant expression systems.

-

Sensor Hydration and Baseline: Hydrate streptavidin (SA) biosensors in a suitable buffer. Establish a stable baseline reading in the same buffer.

-

Protein Immobilization: Immobilize the biotinylated recombinant target protein onto the surface of the SA biosensors.

-

Association: Move the protein-loaded sensors into wells containing various concentrations of this compound dissolved in the assay buffer. Measure the binding (association) rate in real-time.

-

Dissociation: Transfer the sensors back to buffer-only wells and measure the rate at which this compound unbinds (dissociates) from the immobilized protein.

-

Data Analysis: Fit the association and dissociation curves to a kinetic model (e.g., 1:1 binding) to calculate the association constant (kₐ), dissociation constant (kₔ), and the equilibrium dissociation constant (KD = kₔ/kₐ).

Protocol for Insect Two-Hybrid (I2H) Assay

The I2H system is adapted to study protein-protein interactions and the effect of small molecules on these interactions within insect cells (e.g., Sf-9).[6][8]

-

Vector Construction: Clone the two proteins of interest (e.g., BmPPI and its interacting partner) into two separate insect expression vectors. One is fused to a DNA-binding domain (DBD) and the other to an activation domain (AD).

-

Cell Co-transfection: Co-transfect Sf-9 cells with the DBD-protein vector, the AD-protein vector, and a third reporter vector containing a luciferase gene under the control of a promoter recognized by the DBD/AD complex.

-

Drug Treatment: Add varying concentrations of this compound (or other compounds like Cyclosporine A for comparison) to the transfected cell cultures.

-

Luciferase Assay: After an incubation period, lyse the cells and measure luciferase activity using a luminometer. A decrease in luminescence in the presence of DA indicates that it inhibits the interaction between the two target proteins. An increase suggests it enhances the interaction.

-

Data Normalization: Normalize luciferase activity to a co-transfected control plasmid (e.g., expressing β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell viability.

Conclusion and Future Directions

This compound is a potent immunosuppressive agent that acts through a multi-pronged approach to disable the innate immune system of its host. By targeting humoral and cellular immunity, as well as fundamental processes like protein synthesis and transport, it effectively paves the way for fungal pathogenesis. The detailed mechanisms, particularly its high-affinity interactions with proteins like BmTMEM214 and BmSEC23A, highlight its specificity and potential.

For researchers and drug developers, this compound presents a fascinating case study. Its mode of action, which bears some resemblance to clinical immunosuppressants like Cyclosporine A, suggests that natural mycotoxins are a rich source of novel pharmacophores. Future research should focus on:

-

Mammalian Systems: Elucidating the specific targets and effects of this compound on mammalian innate immune pathways, such as Toll-like receptor (TLR) signaling, the NLRP3 inflammasome, and JAK-STAT pathways.

-

Structural Biology: Determining the crystal structures of DA in complex with its high-affinity targets to enable structure-based drug design.

-

Therapeutic Potential: Modifying the structure of this compound to separate its immunosuppressive functions from its general cytotoxicity, potentially leading to the development of new, highly specific immunomodulatory drugs.

References

- 1. Fungal peptide this compound plays a specific role in suppressing the innate immune response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Destruxins: Fungal-derived Cyclohexadepsipeptides with Multifaceted Anticancer and Antiangiogenic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Interacts with Aminoacyl tRNA Synthases in <i>Bombyx mori</i> - ProQuest [proquest.com]

- 4. This compound inhibits the hemocytin-mediated hemolymph immunity of host insects to facilitate Metarhizium infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Effects of this compound on hemocytes of the domestic silkworm, Bombyx mori [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Binding proteins of this compound from Metarhizium against insect cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Metarhizium anisopliae Toxin, this compound, Interacts with the SEC23A and TEME214 Proteins of Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Destruxin A: A Comprehensive Technical Review of Its Novel Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin A, a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, most notably Metarhizium anisopliae, has long been recognized for its potent insecticidal properties.[1][2][3] However, a growing body of research is unveiling its multifaceted bioactivities, positioning it as a promising candidate for novel therapeutic applications beyond pest control. This technical guide provides an in-depth review of the current literature on this compound, focusing on its emerging applications, mechanisms of action, and the experimental methodologies used to elucidate its effects. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its complex biological interactions.

Novel Applications and Bioactivities

The unique chemical structure of this compound underpins its diverse biological activities, which include anticancer, antiviral, and immunomodulatory effects.

Anticancer Activity

This compound and its analogues have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines.[4][5] The primary mechanism of its anticancer action involves the induction of apoptosis through the intrinsic pathway.[5]

Immunomodulatory Effects in Insects

A significant area of research focuses on the ability of this compound to suppress the innate immune system of insects, thereby facilitating fungal pathogenesis.[2][6] This is achieved by modulating key immune signaling pathways, such as the Toll and Imd pathways, leading to a reduction in the expression of antimicrobial peptides.[6][7]

Antiviral Activity

Preliminary studies have indicated that this compound possesses antiviral properties, although this remains a less explored area of its potential applications. Further research is required to fully characterize its spectrum of activity and mechanism of action against various viral pathogens.

Quantitative Bioactivity Data

To provide a clear comparison of the potency of this compound and its derivatives across different biological systems, the following tables summarize the available quantitative data from the literature.

Table 1: Anticancer Activity of Destruxins

| Destruxin Analogue | Cancer Cell Line | IC50 Value | Reference |

| This compound | HCT116 (Colon) | Micromolar range | [5] |

| Destruxin B | HCT116 (Colon) | Micromolar range | [5] |

| Destruxin E | HCT116 (Colon) | Nanomolar range | [5] |

| This compound | KB-3-1 | Micromolar range | [5] |

| Destruxin B | KB-3-1 | Micromolar range | [5] |

| Destruxin E | KB-3-1 | Nanomolar range | [5] |

| This compound | A549 (Lung) | Micromolar range | [5] |

| Destruxin B | A549 (Lung) | Micromolar range | [5] |

| Destruxin E | A549 (Lung) | Nanomolar range | [5] |

| This compound | CaCo-2 (Colon) | Micromolar range | [5] |

| Destruxin B | CaCo-2 (Colon) | Micromolar range | [5] |

| Destruxin E | CaCo-2 (Colon) | Nanomolar range | [5] |

| This compound | P388 (Leukemia) | 16 µg/mL (48h) | [2] |

Table 2: Insecticidal Activity of this compound